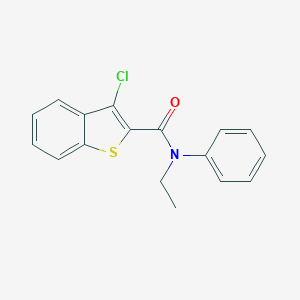
3-chloro-N-ethyl-N-phenyl-1-benzothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-ethyl-N-phenyl-1-benzothiophene-2-carboxamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of benzothiophene derivatives and exhibits a range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-ethyl-N-phenyl-1-benzothiophene-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. Additionally, this compound has been found to possess antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer.
Wirkmechanismus
The exact mechanism of action of 3-chloro-N-ethyl-N-phenyl-1-benzothiophene-2-carboxamide is not fully understood. However, it has been proposed that this compound may exert its anti-inflammatory and analgesic effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, the antitumor activity of this compound may be due to its ability to induce apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
In addition to its anti-inflammatory, analgesic, and antitumor properties, 3-chloro-N-ethyl-N-phenyl-1-benzothiophene-2-carboxamide has been found to exhibit a range of biochemical and physiological effects. For example, this compound has been shown to reduce oxidative stress and lipid peroxidation in animal models of inflammation. Additionally, it has been found to modulate the immune response by regulating the production of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-chloro-N-ethyl-N-phenyl-1-benzothiophene-2-carboxamide in lab experiments is its broad range of biological activities. This compound can be used to study the mechanisms of inflammation, pain, and cancer, among other things. Additionally, the synthesis of this compound is relatively straightforward, making it readily available for research purposes.
However, there are also some limitations associated with the use of 3-chloro-N-ethyl-N-phenyl-1-benzothiophene-2-carboxamide in lab experiments. For example, this compound may exhibit cytotoxic effects at high concentrations, which could limit its usefulness in certain assays. Additionally, the exact mechanism of action of this compound is not fully understood, which could make it difficult to interpret some experimental results.
Zukünftige Richtungen
There are several future directions for research on 3-chloro-N-ethyl-N-phenyl-1-benzothiophene-2-carboxamide. One area of interest is the development of more potent and selective analogs of this compound with improved pharmacological properties. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential therapeutic applications in various disease states. Finally, the use of 3-chloro-N-ethyl-N-phenyl-1-benzothiophene-2-carboxamide in combination with other drugs or therapies should be explored to determine its potential synergistic effects.
Synthesemethoden
The synthesis of 3-chloro-N-ethyl-N-phenyl-1-benzothiophene-2-carboxamide can be achieved through a multi-step process. The first step involves the reaction of 2-aminobenzothiophene with ethyl chloroformate to form N-ethyl-2-aminobenzothiophene-2-carboxylate. This intermediate is then reacted with phenyl magnesium bromide to yield N-ethyl-N-phenyl-2-aminobenzothiophene-2-carboxamide. Finally, the chlorination of this compound with thionyl chloride leads to the formation of 3-chloro-N-ethyl-N-phenyl-1-benzothiophene-2-carboxamide.
Eigenschaften
CAS-Nummer |
105577-06-8 |
|---|---|
Produktname |
3-chloro-N-ethyl-N-phenyl-1-benzothiophene-2-carboxamide |
Molekularformel |
C17H14ClNOS |
Molekulargewicht |
315.8 g/mol |
IUPAC-Name |
3-chloro-N-ethyl-N-phenyl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C17H14ClNOS/c1-2-19(12-8-4-3-5-9-12)17(20)16-15(18)13-10-6-7-11-14(13)21-16/h3-11H,2H2,1H3 |
InChI-Schlüssel |
KLIDVKJFLFQQPH-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=C(C3=CC=CC=C3S2)Cl |
Kanonische SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=C(C3=CC=CC=C3S2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1R,4S,5S,6S)-5-(Acetyloxymethyl)-4-benzoyloxy-5,6-dihydroxycyclohex-2-en-1-yl] benzoate](/img/structure/B185337.png)
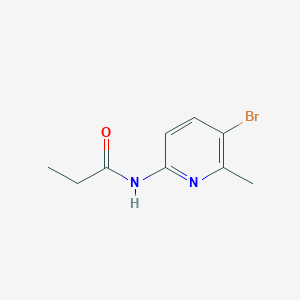
![(3As,4R,6R,6aS)-4-chloro-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B185339.png)
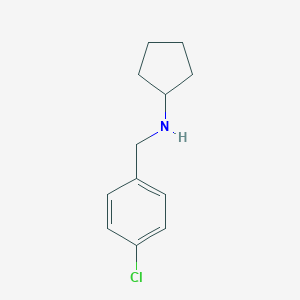
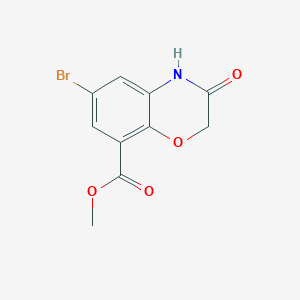
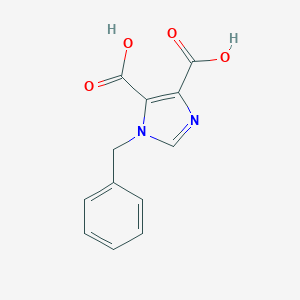
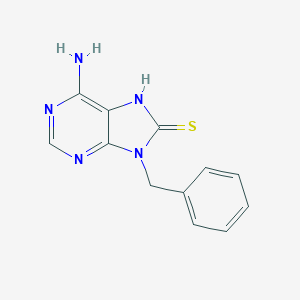

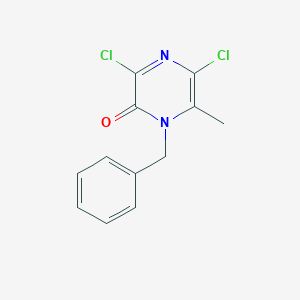

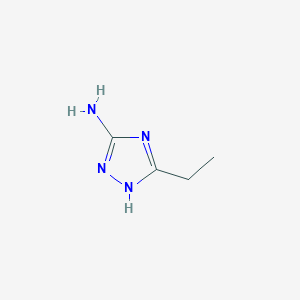
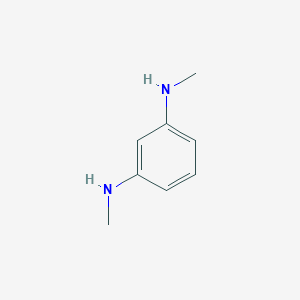
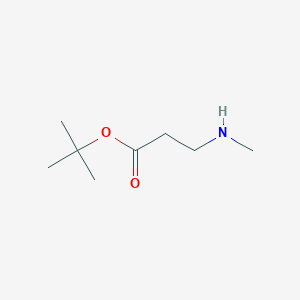
![N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B185362.png)